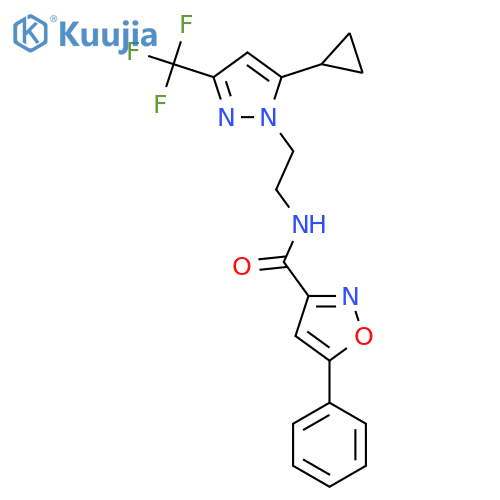

Cas no 1797675-10-5 (N-{2-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}-5-phenyl-1,2-oxazole-3-carboxamide)

N-{2-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}-5-phenyl-1,2-oxazole-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-{2-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}-5-phenyl-1,2-oxazole-3-carboxamide

- N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide

- AKOS024562246

- F6439-3582

- N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-5-phenyl-1,2-oxazole-3-carboxamide

- 1797675-10-5

- N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-5-phenyl-1,2-oxazole-3-carboxamide

-

- インチ: 1S/C19H17F3N4O2/c20-19(21,22)17-11-15(12-6-7-12)26(24-17)9-8-23-18(27)14-10-16(28-25-14)13-4-2-1-3-5-13/h1-5,10-12H,6-9H2,(H,23,27)

- InChIKey: PHAIMADXKLAMSB-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(C2CC2)N(CCNC(C2C=C(C3C=CC=CC=3)ON=2)=O)N=1)(F)F

計算された属性

- せいみつぶんしりょう: 390.13036028g/mol

- どういたいしつりょう: 390.13036028g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 28

- 回転可能化学結合数: 6

- 複雑さ: 552

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 73Ų

N-{2-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}-5-phenyl-1,2-oxazole-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6439-3582-10mg |

N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-5-phenyl-1,2-oxazole-3-carboxamide |

1797675-10-5 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6439-3582-15mg |

N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-5-phenyl-1,2-oxazole-3-carboxamide |

1797675-10-5 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6439-3582-20mg |

N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-5-phenyl-1,2-oxazole-3-carboxamide |

1797675-10-5 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6439-3582-30mg |

N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-5-phenyl-1,2-oxazole-3-carboxamide |

1797675-10-5 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F6439-3582-10μmol |

N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-5-phenyl-1,2-oxazole-3-carboxamide |

1797675-10-5 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6439-3582-2mg |

N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-5-phenyl-1,2-oxazole-3-carboxamide |

1797675-10-5 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6439-3582-1mg |

N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-5-phenyl-1,2-oxazole-3-carboxamide |

1797675-10-5 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6439-3582-20μmol |

N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-5-phenyl-1,2-oxazole-3-carboxamide |

1797675-10-5 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6439-3582-40mg |

N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-5-phenyl-1,2-oxazole-3-carboxamide |

1797675-10-5 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F6439-3582-3mg |

N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-5-phenyl-1,2-oxazole-3-carboxamide |

1797675-10-5 | 3mg |

$63.0 | 2023-09-09 |

N-{2-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}-5-phenyl-1,2-oxazole-3-carboxamide 関連文献

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

N-{2-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}-5-phenyl-1,2-oxazole-3-carboxamideに関する追加情報

Introduction to N-{2-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}-5-phenyl-1,2-oxazole-3-carboxamide (CAS No. 1797675-10-5)

N-{2-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}-5-phenyl-1,2-oxazole-3-carboxamide (CAS No. 1797675-10-5) is a highly specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of this compound is characterized by its intricate arrangement of functional groups, which includes a cyclopropyl moiety, a trifluoromethyl group, and a pyrazole ring system. These features contribute to its unique chemical properties and biological interactions. The presence of the cyclopropyl group enhances the rigidity of the molecule, while the trifluoromethyl group improves its metabolic stability and binding affinity to biological targets. The pyrazole ring is known for its ability to modulate various biological pathways, making it a valuable scaffold for drug discovery.

In recent years, there has been growing interest in the development of novel compounds that can modulate inflammatory and immune responses. N-{2-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}-5-phenyl-1,2-oxazole-3-carboxamide has been identified as a potential candidate in this area due to its ability to interact with key enzymes and receptors involved in these processes. Specifically, studies have suggested that this compound may inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the production of pro-inflammatory mediators.

The phenyl group in the molecular structure of this compound also plays a significant role in its biological activity. Phenyl-containing molecules are known to have various pharmacological effects, including anti-inflammatory, analgesic, and antioxidant properties. The combination of these functional groups makes N-{2-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}-5-phenyl-1,2-oxazole-3-carboxamide a promising candidate for further investigation in the treatment of inflammatory diseases.

The synthesis of N-{2-

5-cyclopropyl-

3-(trifluoromethyl)-1H-pyrazol-

1-yethenyl}}-5-

phenyl-

1,

2-

oxazole-

3-carboxamide involves multiple steps, each requiring precise control over reaction conditions and reagent selection. The introduction of the cyclopropyl,

The pharmacokinetic properties of N-{ In conclusion,N{

1797675-10-5 (N-{2-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}-5-phenyl-1,2-oxazole-3-carboxamide) 関連製品

- 1021256-34-7(N-(4-{2-[(4-butylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)furan-2-carboxamide)

- 2229375-38-4(tert-butyl N-{3-1-(aminomethyl)-2,2-dimethylcyclopropyl-4-fluorophenyl}carbamate)

- 921873-98-5(3-benzyl-1-{4-(trifluoromethyl)phenylmethyl}-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 2287287-20-9(2-(2-Bromoethoxy)ethanamine;hydrobromide)

- 1369807-21-5(Imidazo[1,5-a]pyridine-8-carbonitrile)

- 2228830-59-7(2-(2,3-dihydro-1H-inden-4-yl)-2-methylpropanal)

- 1218217-91-4(methyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate)

- 2034454-70-9(N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)morpholine-4-carboxamide)

- 2287339-75-5(5-Chloro-6-(phenylmethoxycarbonylamino)pyridine-3-carboxylic acid)

- 2680832-77-1(2-cyclohexyl({(9H-fluoren-9-yl)methoxycarbonyl})aminobenzoic acid)